molecular formula C9H18O2 B13837772 2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane

2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane

Cat. No.: B13837772
M. Wt: 158.24 g/mol
InChI Key: GZSGPWGIPPOVMA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It is a dioxolane derivative, characterized by the presence of two oxygen atoms in a five-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane typically involves the reaction of acetone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 0-25°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane exerts its effects involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other biological molecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,3-dioxolane
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,2,4-trimethyl-4-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-7(2)9(5)6-10-8(3,4)11-9/h7H,6H2,1-5H3

InChI Key

GZSGPWGIPPOVMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC(O1)(C)C)C

Origin of Product

United States

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